Cas no 944993-11-7 (4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER)

4-(3-Fluorophenyl)-3-oxo-butyric acid methyl ester is a fluorinated β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive β-keto ester moiety and a fluorinated aromatic ring, which enhance its utility in nucleophilic and electrophilic reactions. The fluorine substituent can influence electronic and steric properties, making it valuable for modifying reactivity or biological activity in derivative compounds. This ester is particularly useful in the synthesis of heterocycles, fluorinated analogs, and complex molecules, offering versatility in medicinal chemistry and material science. Its stability under standard conditions ensures reliable handling and storage for laboratory use.
4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER structure
944993-11-7 structure
Product Name:4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
CAS No:944993-11-7
MF:C11H11FO3
MW:210.201647043228
CID:1984409
Update Time:2025-10-29

4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-oxo-4-(3-fluorophenyl)butanoate
    • 4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER
    • BETA-OXO-3-FLUORO-BENZENEBUTANOIC ACID METHYL ESTER
    • b-Oxo-3-fluoro-benzenebutanoic acid Methyl ester
    • Reaxys ID: 15517780
    • Inchi: 1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
    • InChI Key: RIXLZXBKMXTCER-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(=O)CC1=CC=CC(F)=C1

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Additional information on 4-(3-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER

Chemical Profile of 4-(3-Fluoro-phenyl)-3-oxo-butyric acid methyl ester (CAS No. 944993-11-7)

The compound 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester, identified by its CAS number 944993-11-7, is a fluorinated aromatic derivative with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure, featuring a fluoro-substituted phenyl ring and an ester-functionalized β-keto acid moiety, positions it as a valuable intermediate in the development of novel therapeutic agents. This article provides an in-depth exploration of the compound’s chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry.

The structural motif of 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester encompasses several key functional groups that contribute to its reactivity and biological relevance. The presence of a fluoro atom at the 3-position of the phenyl ring introduces electronic and steric effects that can modulate the compound’s interactions with biological targets. Additionally, the methyl ester group and the β-keto functionality provide handles for further chemical modifications, making it a versatile building block in drug discovery campaigns.

Recent advancements in fluorinated heterocycles have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The fluoro-substituted phenyl ring in this compound aligns with this trend, as fluorine atoms are well-documented for their role in improving drug-like properties. For instance, fluorine can increase lipophilicity while maintaining good water solubility, which is crucial for oral bioavailability. Furthermore, the electron-withdrawing nature of fluorine can fine-tune the electronic properties of adjacent functional groups, influencing both reactivity and biological activity.

The β-keto acid ester moiety in 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester is particularly noteworthy for its utility in organic synthesis. This group serves as a precursor for various heterocyclic scaffolds through condensation reactions with amines or aldehydes, leading to β-keto amides or enaminones. Such intermediates are frequently employed in the synthesis of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The combination of these features makes the compound a promising candidate for exploring new chemical entities (NCEs) with therapeutic potential.

In terms of synthetic methodologies, the preparation of 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves multi-step reactions starting from commercially available fluoroaryl precursors. One common approach involves Friedel-Crafts acylation followed by oxidation and esterification steps to introduce the β-keto ester functionality. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the fluoroaryl backbone with high regioselectivity. These synthetic strategies leverage modern catalytic techniques to achieve efficient and scalable production of the target compound.

Recent studies have demonstrated the utility of derivatives structurally related to 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester in addressing various biological challenges. For example, modifications of this scaffold have been explored in the development of small-molecule inhibitors targeting viral proteases, where fluorine substitution enhances binding affinity to active sites. Additionally, analogs with similar structural motifs have shown promise as modulators of enzyme activity in metabolic pathways associated with inflammation and cancer progression. These findings underscore the importance of fluorinated β-keto esters as pharmacophores in contemporary drug discovery efforts.

The pharmaceutical industry continues to invest heavily in exploring novel scaffolds derived from fluorinated aromatic compounds due to their broad spectrum of biological activities. The versatility of 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester as an intermediate allows chemists to rapidly iterate on molecular structures while maintaining key pharmacological features. This adaptability is particularly valuable when designing compounds that must navigate complex biological systems, such as those targeting protein-protein interactions or ion channels.

From a computational chemistry perspective, virtual screening methods have been increasingly applied to identify promising candidates derived from structurally related compounds like 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester. By leveraging high-throughput docking simulations and machine learning models, researchers can predict binding affinities and optimize lead structures before experimental validation. Such computational approaches accelerate the drug discovery pipeline by filtering out less promising candidates early on, thereby reducing time-to-market for new therapeutics.

The role of fluorine in modulating physicochemical properties extends beyond metabolic stability; it also influences molecular recognition processes at the atomic level. For instance, fluorine atoms can participate in weak interactions such as halogen bonding or π-stacking interactions with biological targets like enzymes or nucleic acids. These non-covalent interactions are critical for achieving high selectivity and efficacy in drug design. The presence of multiple fluorine atoms on adjacent aromatic rings may further enhance these effects through cumulative steric and electronic tuning.

As interest grows in green chemistry principles within pharmaceutical manufacturing, sustainable synthetic routes for compounds like 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester are being prioritized. Catalytic methods that minimize waste generation or employ renewable feedstocks represent significant advancements over traditional multi-step syntheses involving harsh reagents or stoichiometric metal usage. Recent innovations include biocatalytic approaches where engineered enzymes facilitate selective transformations under mild conditions.

The future direction for research involving 4-(3-fluoro-phenyl)-3-oxo-butyric acid methyl ester may include exploring its potential as a chiral building block for enantiomerically pure drugs. As asymmetric synthesis technologies advance—particularly those involving organocatalysis or transition-metal catalysis—compounds derived from this scaffold could be tailored for specific enantiomeric purity requirements demanded by modern pharmacology.

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